3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide 3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17886106
InChI: InChI=1S/C8H16N2O2S/c9-7-1-3-10(5-7)8-2-4-13(11,12)6-8/h7-8H,1-6,9H2
SMILES:
Molecular Formula: C8H16N2O2S
Molecular Weight: 204.29 g/mol

3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17886106

Molecular Formula: C8H16N2O2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Aminopyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
IUPAC Name 1-(1,1-dioxothiolan-3-yl)pyrrolidin-3-amine
Standard InChI InChI=1S/C8H16N2O2S/c9-7-1-3-10(5-7)8-2-4-13(11,12)6-8/h7-8H,1-6,9H2
Standard InChI Key OBXMCPFFACYMOY-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N)C2CCS(=O)(=O)C2

Introduction

Structural Analysis

Molecular Framework

The compound features a tetrahydrothiophene ring (a five-membered saturated sulfur heterocycle) with two oxygen atoms double-bonded to the sulfur atom, forming a 1,1-dioxide (sulfone) group. At the 3-position of the tetrahydrothiophene ring, a pyrrolidine substituent is attached, which itself contains a primary amine group at its 3-position (Figure 1).

Molecular Formula: C7_7H14_{14}N2_2O2_2S
Molecular Weight: 190.26 g/mol
IUPAC Name: (1,1-dioxidotetrahydrothiophen-3-yl)(3-aminopyrrolidin-1-yl)amine

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic substitution or reductive amination strategies. A plausible pathway involves:

  • Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized to tetrahydrothiophene 1,1-dioxide (sulfolane) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

  • Functionalization at the 3-Position: The sulfolane derivative undergoes halogenation (e.g., bromination) at the 3-position, followed by substitution with 3-aminopyrrolidine under basic conditions .

Example Protocol (adapted from ):

  • Step 1: Tetrahydrothiophene (10 mmol) is treated with mCPBA (30 mmol) in dichloromethane at 0°C to yield tetrahydrothiophene 1,1-dioxide.

  • Step 2: The sulfone intermediate is brominated using N-bromosuccinimide (NBS) under radical conditions.

  • Step 3: The brominated product reacts with 3-aminopyrrolidine (12 mmol) in the presence of K2_2CO3_3 in DMF at 80°C for 24 hours.

Reactivity Profile

  • Amine Group: Participates in Schiff base formation, acylation, and alkylation reactions.

  • Sulfone Group: Enhances electrophilicity of adjacent carbons, facilitating nucleophilic substitutions .

Physicochemical Properties

Thermodynamic Data

PropertyValue/DescriptionSource
Melting PointNot reported (likely >150°C)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
LogP (Partition Coefficient)Estimated: -0.5 to 0.5 (moderate polarity)

Stability

  • Thermal Stability: Stable up to 200°C under inert atmospheres .

  • Hydrolytic Stability: Resistant to hydrolysis at neutral pH but may degrade under strongly acidic or basic conditions .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a building block in synthesizing:

  • Kinase Inhibitors: The sulfone and amine groups enhance binding to ATP pockets in target enzymes .

  • Antiviral Agents: Structural analogs have shown activity against RNA viruses in preclinical studies .

Solvent and Catalyst

  • Green Chemistry: Sulfolane derivatives are employed as polar aprotic solvents in cross-coupling reactions .

  • Organocatalysis: The amine moiety facilitates asymmetric synthesis in aldol and Michael additions .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat

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